molecular formula C15H13FN4S B5850870 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 577996-95-3

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5850870
CAS No.: 577996-95-3
M. Wt: 300.4 g/mol
InChI Key: GVTSQSLFXFWIPF-UHFFFAOYSA-N
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Description

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction of nitro groups.

    Substituted Benzyl Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-((4-Fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of a fluorobenzyl group and a pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4S/c1-20-14(12-3-2-8-17-9-12)18-19-15(20)21-10-11-4-6-13(16)7-5-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTSQSLFXFWIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577996-95-3
Record name 3-(5-((4-FLUOROBENZYL)THIO)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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